

GC-MS analytical method for quantification of (-)-dihydrocarvyl acetate in essential oils

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Compound of Interest		
Compound Name:	(-)-Dihydrocarvyl acetate	
Cat. No.:	B11755846	Get Quote

Application Note: Quantification of (-)Dihydrocarvyl Acetate in Essential Oils by GCMS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analytical method for the quantification of **(-)-dihydrocarvyl acetate** in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and method validation procedures, offering a reliable framework for the accurate determination of this important terpene acetate. The methodologies are based on established practices for the analysis of volatile compounds in complex matrices.

Introduction

(-)-Dihydrocarvyl acetate is a monoterpene ester found in various essential oils, notably in species of Mentha (mint). It contributes to the characteristic aroma and potential therapeutic properties of these oils. Accurate quantification of this compound is crucial for the quality control of essential oils, standardization of herbal products, and for research into their pharmacological activities. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is



a powerful technique for the separation and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils, offering high sensitivity and selectivity.[1]

Experimental Protocols Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol describes the dilution of essential oil samples for GC-MS analysis.

Materials:

- Essential oil sample
- Ethyl acetate (GC grade or higher)
- Volumetric flasks (10 mL)
- Micropipettes
- Vortex mixer
- GC vials with septa

Procedure:

- Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
- Add a suitable internal standard (e.g., n-tridecane or 2-fluorobiphenyl) to the flask.[1][2]
- Dilute the sample to the 10 mL mark with ethyl acetate.
- Vortex the solution for 30 seconds to ensure homogeneity.
- Transfer an aliquot of the diluted sample into a GC vial for analysis.

GC-MS Instrumentation and Parameters



The following instrumental parameters are recommended for the analysis of **(-)-dihydrocarvyl acetate**. These may be adapted based on the specific instrumentation available.

Instrumentation:

 Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Parameters:

Parameter	Setting
Column	HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Inlet Temperature	250 °C
Injection Volume	1 μL
Injection Mode	Split (split ratio 50:1)
Oven Program	Initial temperature of 60 °C, hold for 2 min, ramp at 4 °C/min to 240 °C, hold for 5 min

MS Parameters:



Parameter	Setting
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temp.	230 °C
Quadrupole Temp.	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM)
Solvent Delay	3 min

Selected Ion Monitoring (SIM) for (-)-Dihydrocarvyl Acetate:

Based on the NIST Mass Spectrometry Data Center, the following ions are recommended for the quantification and qualification of dihydrocarvyl acetate (Molecular Weight: 196.28 g/mol):

lon (m/z)	Role
136	Quantifier
93	Qualifier
108	Qualifier

Method Validation

To ensure the reliability of the analytical method, it is essential to perform a thorough validation. The following parameters should be assessed according to ICH or AOAC guidelines.[1][3]

- Linearity: A calibration curve should be constructed using a series of standard solutions of
 (-)-dihydrocarvyl acetate at a minimum of five concentration levels. The coefficient of
 determination (R²) should be ≥ 0.99.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be
 determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or
 from the standard deviation of the response and the slope of the calibration curve.



- Accuracy: The accuracy of the method should be assessed by performing recovery studies on spiked blank matrix samples at three different concentration levels. Recoveries are typically expected to be within 80-120%.
- Precision: The precision of the method should be evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 15%.
- Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components should be demonstrated by analyzing blank and spiked samples.

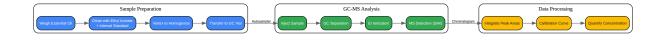
Data Presentation

The following table summarizes representative quantitative data for **(-)-dihydrocarvyl acetate** in essential oils, compiled from literature sources.

Essential Oil Source	Concentration of (-)- Dihydrocarvyl Acetate	Reference
Mentha spicata (Leaf)	16.0 - 400.0 ppm	Dr. Duke's Phytochemical and Ethnobotanical Databases
Spearmint Oil	0 - 0.95%	Perfumer & Flavorist

Visualizations

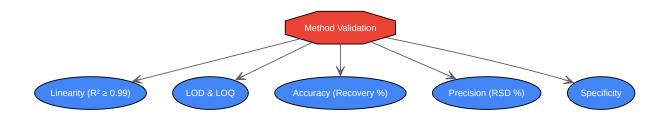
The following diagrams illustrate the key workflows and relationships in the GC-MS analytical method.



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Figure 1. Experimental workflow for GC-MS analysis.



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Figure 2. Key parameters for method validation.

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